

# "stability and reactivity of 2,2-Dimethyl-4-oxocyclohexanecarboxylic acid"

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## Compound of Interest

Compound Name:	2,2-Dimethyl-4-oxocyclohexanecarboxylic acid
Cat. No.:	B1522588

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An In-Depth Technical Guide to the Stability and Reactivity of **2,2-Dimethyl-4-oxocyclohexanecarboxylic Acid**

## Executive Summary

**2,2-Dimethyl-4-oxocyclohexanecarboxylic acid** (CAS No. 4029-26-9) is a substituted cyclohexanone derivative featuring both a ketone and a carboxylic acid functional group. Its unique structural arrangement, characterized by a  $\gamma$ -keto acid framework and a gem-dimethyl group at the C2 position, dictates a distinct profile of stability and reactivity. Unlike  $\beta$ -keto acids, this compound is thermally stable and not susceptible to facile decarboxylation due to the spatial separation of its functional groups. The gem-dimethyl substitution significantly reduces the molecule's conformational flexibility, which in turn influences the kinetics and regioselectivity of its reactions.<sup>[1]</sup> This guide provides a comprehensive analysis of the molecule's structural attributes, stability under various conditions, and the reactivity of its core functional moieties. It further outlines detailed experimental protocols for key transformations, offering valuable insights for researchers in organic synthesis and drug development.

## Introduction and Molecular Overview

As a bifunctional organic molecule, **2,2-Dimethyl-4-oxocyclohexanecarboxylic acid** serves as a versatile building block in the synthesis of more complex chemical entities, including pharmaceutical intermediates.<sup>[1][2]</sup> Understanding its fundamental chemical behavior is paramount for its effective utilization.

## Chemical Identity

The core properties of the molecule are summarized below.

Property	Value	Reference
CAS Number	4029-26-9	[3]
Molecular Formula	C <sub>9</sub> H <sub>14</sub> O <sub>3</sub>	[3][4]
Molecular Weight	170.21 g/mol	[3][4]
IUPAC Name	2,2-dimethyl-4-oxocyclohexane-1-carboxylic acid	[5]
SMILES	CC1(C)CC(=O)CCC1C(O)=O	[3]
Appearance	Solid	[4]

## Structural Features and Stereochemistry

The molecule's behavior is governed by three primary structural features: the carboxylic acid, the ketone, and the gem-dimethyl group, all attached to a cyclohexane scaffold.

- Carboxylic Acid (C1): The primary acidic functional group, enabling salt formation, esterification, and amidation.[1] Its pKa is estimated to be around 4-5.[1]
- Ketone (C4): A site for nucleophilic attack and reduction. Its position relative to the carboxylic acid defines the molecule as a  $\gamma$ -keto acid.
- gem-Dimethyl Group (C2): This group introduces significant steric hindrance and reduces the conformational flexibility of the cyclohexane ring, a phenomenon known as the Thorpe-Ingold or gem-dimethyl effect.[1][6][7] This "locking" of the conformation can pre-organize the molecule for certain reactions while hindering others, thereby influencing reaction rates and outcomes.[1][8]

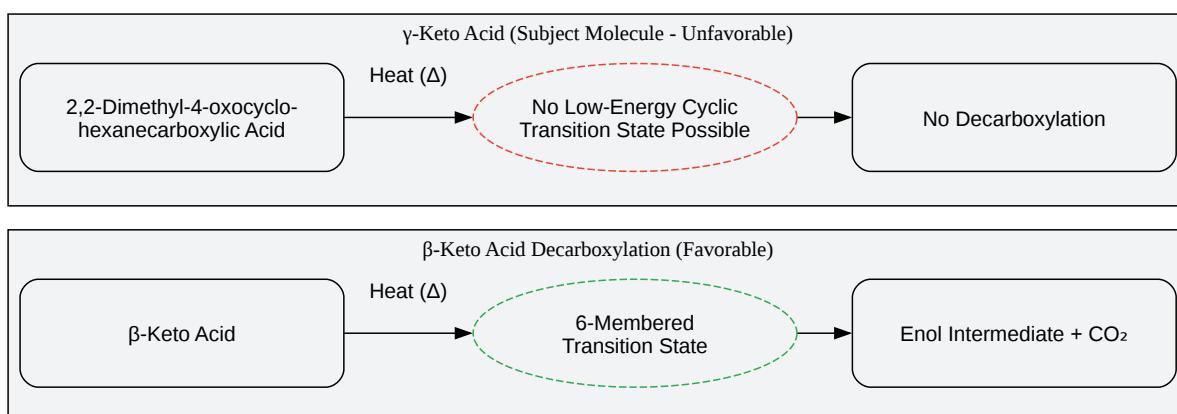
Caption: Key functional groups of the molecule.

## Physicochemical and Stability Profile

While specific experimental data for this exact molecule is sparse in public literature, its stability can be inferred from its structural class and the behavior of related compounds.[9]

## Thermal Stability Analysis

A critical aspect of this molecule's stability is its resistance to thermal decarboxylation. Carboxylic acids that possess a carbonyl group at the  $\beta$ -position readily lose  $\text{CO}_2$  upon heating through a cyclic, six-membered transition state.[10][11][12] In **2,2-Dimethyl-4-oxocyclohexanecarboxylic acid**, the ketone is at the  $\gamma$ -position, making the formation of such a low-energy transition state impossible. This structural difference imparts significant thermal stability compared to  $\beta$ -keto analogues.



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Caption: Rationale for thermal stability vs.  $\beta$ -keto acids.

## Chemical and Conformational Stability

The molecule is expected to be stable under standard storage conditions, typically in a dry, cool, and well-ventilated environment.[9][13]

- Acidic Conditions: Stable. Protonation of the carbonyls is possible, but the carbon skeleton is robust.
- Basic Conditions: The carboxylic acid will be deprotonated to form a carboxylate salt. Strong basic conditions could potentially promote enolate formation or epimerization at the C1 position, a phenomenon observed in other substituted cyclohexanecarboxylic acids where cis-trans isomerization occurs to favor the more stable trans configuration.[14]
- Biodegradation: Like other cyclohexanecarboxylic acid derivatives, this compound may be susceptible to microbial degradation, which can be influenced by factors such as pH and temperature.[15][16]

The gem-dimethyl effect is crucial to its conformational stability. It restricts ring-flipping and biases the equilibrium towards a chair conformation that minimizes steric interactions, thereby influencing the accessibility of the functional groups for reagents.[1][6]

## Reactivity and Mechanistic Pathways

The reactivity is dominated by its two distinct functional groups. The presence of both a nucleophilic/basic site (carboxylate) and electrophilic sites (carbonyl carbons) allows for a wide range of transformations.

## Reactions at the Carboxylic Acid Moiety

The carboxylic acid group undergoes reactions typical of its class.[17]

- Esterification: Reacts with alcohols under acidic catalysis (Fischer esterification) to yield the corresponding ester.
- Amidation: Can be converted to an amide through activation (e.g., to an acyl chloride with thionyl chloride) followed by reaction with an amine.[1]
- Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like  $\text{LiAlH}_4$ , although this requires harsher conditions than the reduction of the ketone.

## Reactions at the Ketone Moiety

The ketone at C4 is a primary site for synthetic modification.

- Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride ( $\text{NaBH}_4$ ), leaving the carboxylic acid intact.[1]
- Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by organometallic reagents like Grignard or organolithium reagents, leading to the formation of tertiary alcohols.[2]
- Reductive Amination: The ketone can react with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form a substituted amine, a key transformation in drug development.[2]
- Keto-Enol Tautomerism: The ketone is in equilibrium with its enol form.[18][19] This process, catalyzed by acid or base, involves the formation of a C=C double bond and a hydroxyl group. While the keto form is generally more stable and predominates at equilibrium, the enol intermediate is crucial for reactions at the  $\alpha$ -carbon (C3 and C5).[20][21][22]

## Experimental Protocols and Characterization

The following protocols are provided as validated, step-by-step methodologies for common transformations.

### Protocol: Selective Reduction of the Ketone Group

This protocol describes the reduction of the ketone to a hydroxyl group using sodium borohydride, a mild reagent that will not affect the carboxylic acid.

Objective: To synthesize 2,2-Dimethyl-4-hydroxycyclohexanecarboxylic acid.

Materials:

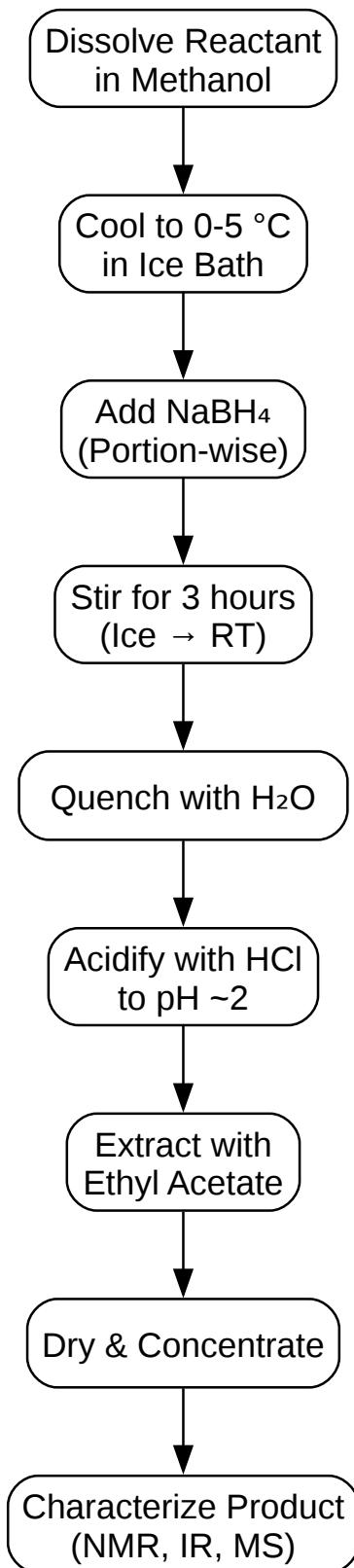
- **2,2-Dimethyl-4-oxocyclohexanecarboxylic acid**
- Methanol (MeOH)

- Sodium borohydride ( $\text{NaBH}_4$ )
- Deionized water
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

- Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of **2,2-Dimethyl-4-oxocyclohexanecarboxylic acid** in 20 mL of methanol.
- Cooling: Place the flask in an ice bath and stir the solution for 10 minutes until the temperature equilibrates to 0-5 °C.
- Addition of Reductant: Slowly add 0.25 g of sodium borohydride to the solution in small portions over 15 minutes. Caution: Hydrogen gas is evolved.
- Reaction: Allow the reaction to stir in the ice bath for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 2 hours.
- Quenching: Carefully quench the reaction by slowly adding 10 mL of deionized water.
- Acidification: Acidify the mixture to pH ~2 by the dropwise addition of 1 M HCl. This step neutralizes the borate salts and ensures the carboxylic acid is protonated.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
- Washing & Drying: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.

- Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Analysis: Characterize the product using  $^1\text{H}$  NMR, IR (disappearance of C=O stretch around  $1710\text{ cm}^{-1}$ , appearance of broad O-H stretch around  $3300\text{ cm}^{-1}$ ), and Mass Spectrometry.

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Caption: Workflow for selective ketone reduction.

## Protocol: Fischer Esterification of the Carboxylic Acid

This protocol details the conversion of the carboxylic acid to its methyl ester using methanol under acidic catalysis.

Objective: To synthesize Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate.

Materials:

- **2,2-Dimethyl-4-oxocyclohexanecarboxylic acid**
- Methanol (MeOH), anhydrous
- Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>), concentrated
- Saturated sodium bicarbonate solution (NaHCO<sub>3</sub>)
- Diethyl ether
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Reflux condenser, heating mantle, round-bottom flask

Procedure:

- Setup: To a 50 mL round-bottom flask, add 1.0 g of **2,2-Dimethyl-4-oxocyclohexanecarboxylic acid** and 20 mL of anhydrous methanol.
- Catalyst Addition: While stirring, carefully add 0.5 mL of concentrated sulfuric acid dropwise.
- Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 4 hours.
- Cooling & Neutralization: Cool the mixture to room temperature. Slowly pour it into 50 mL of cold, saturated sodium bicarbonate solution to neutralize the excess acid.
- Extraction: Extract the aqueous mixture with diethyl ether (3 x 25 mL).

- **Washing & Drying:** Combine the organic layers, wash with water (1 x 20 mL) and brine (1 x 20 mL), then dry over anhydrous sodium sulfate.
- **Isolation:** Filter the solution and remove the solvent via rotary evaporation to obtain the crude ester.
- **Purification:** If necessary, purify the product by column chromatography on silica gel.
- **Analysis:** Confirm the structure via  $^1\text{H}$  NMR (appearance of a methyl singlet  $\sim$ 3.7 ppm) and IR (presence of ester C=O stretch  $\sim$ 1735  $\text{cm}^{-1}$ ).

## Conclusion and Future Outlook

**2,2-Dimethyl-4-oxocyclohexanecarboxylic acid** presents a valuable combination of stability and controlled reactivity. Its immunity to thermal decarboxylation makes it a robust scaffold for multi-step synthesis. The primary reactive handles—the ketone and the carboxylic acid—can be addressed with high selectivity using standard organic chemistry protocols. The steric and conformational constraints imposed by the gem-dimethyl group are a key feature, offering an avenue for stereocontrolled synthesis that warrants further investigation. Future research could focus on leveraging these constraints for asymmetric transformations or exploring its utility as a constrained scaffold in the design of novel bioactive molecules.

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